molecular formula C10H14N2O B1517464 3-amino-N-ethyl-N-methylbenzamide CAS No. 1094911-27-9

3-amino-N-ethyl-N-methylbenzamide

Cat. No.: B1517464
CAS No.: 1094911-27-9
M. Wt: 178.23 g/mol
InChI Key: URNKFNQWYLXELN-UHFFFAOYSA-N
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Description

3-Amino-N-ethyl-N-methylbenzamide (CAS: 1094911-27-9) is a benzamide derivative featuring a 3-amino-substituted benzene ring and an N-ethyl-N-methylamide group. This compound is primarily utilized as a synthetic building block in pharmaceutical and chemical research .

Properties

IUPAC Name

3-amino-N-ethyl-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-3-12(2)10(13)8-5-4-6-9(11)7-8/h4-7H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNKFNQWYLXELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3-Amino-N-ethyl-N-methylbenzamide has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate the effects of benzamide derivatives on cellular processes.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-amino-N-ethyl-N-methylbenzamide exerts its effects depends on its molecular targets and pathways involved. For example, in drug development, it may interact with specific receptors or enzymes, leading to therapeutic effects. The exact mechanism would vary based on the specific application and biological system.

Comparison with Similar Compounds

N,N-Diethyl-3-methylbenzamide (DEET)

  • Structure : N,N-diethylamide with a 3-methylbenzene ring.
  • Key Differences: DEET lacks the 3-amino group and has bulkier ethyl substituents.
  • Applications : Widely used as an insect repellent due to its volatility and lipid solubility, which enhance dermal retention .
  • Pharmacokinetics : Rapid skin penetration and extensive biodistribution, metabolized via hepatic pathways .
  • Safety : Generally safe at recommended doses but associated with neurotoxicity at high exposures .

DQ-2511 (Antiulcer Agent)

  • Structure: Features a carbamoylmethyl-amino group and a 3,4-dimethoxyphenethyl moiety.
  • Key Differences : The extended substituents in DQ-2511 enhance its interaction with gastric mucosal targets.
  • Pharmacology : Inhibits gastric acid secretion and increases mucosal blood flow, demonstrating superior antiulcer efficacy compared to cimetidine .
  • Mechanism : Acts on both aggressive (acid secretion) and defensive (blood flow) factors in gastric ulcers .

3-(Arylacetylamino)-N-methylbenzamides

  • Structure: Arylacetyl groups attached to the 3-amino position.
  • Applications : Explored for antimicrobial and anticancer activities due to modified electronic profiles .

Halogenated Derivatives (e.g., 3-Amino-4-chloro-N-(3-ethynylphenyl)benzamide)

  • Structure : Chloro and ethynyl substituents introduce electron-withdrawing and rigidifying effects.
  • Key Differences : Halogens increase lipophilicity and metabolic stability, while ethynyl groups enable click chemistry applications .
  • Applications : Used in targeted drug delivery and imaging probes .

Key Properties

Compound Solubility LogP (Predicted) Melting Point
3-Amino-N-ethyl-N-methylbenzamide Moderate in polar solvents ~1.8 Not reported
DEET Lipophilic 2.0–2.5 −45°C
DQ-2511 Low aqueous solubility ~3.5 150–160°C

Biological Activity

3-amino-N-ethyl-N-methylbenzamide, with the molecular formula C10H14N2O, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant and antibacterial effects, as well as its applications in medicinal chemistry.

Chemical Structure and Properties

3-amino-N-ethyl-N-methylbenzamide is characterized by:

  • An amino group at the third position of the benzene ring.
  • An ethyl group at the nitrogen atom.
  • A methyl group at the second position of the benzene ring.

The unique combination of these functional groups contributes to its distinct chemical and biological properties.

Antioxidant Activity

Research indicates that 3-amino-N-ethyl-N-methylbenzamide exhibits antioxidant properties , which are crucial for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals and chelate metal ions is believed to be a significant mechanism behind its antioxidant activity. This property makes it a candidate for further investigation in preventing oxidative damage associated with various diseases.

Antibacterial Properties

In addition to its antioxidant capacity, 3-amino-N-ethyl-N-methylbenzamide has been explored for antibacterial activity . Preliminary studies suggest that it may disrupt bacterial cell membranes, leading to compromised membrane integrity and subsequent inhibition of bacterial growth. This mechanism positions the compound as a potential lead in the development of new antibacterial agents.

Research Findings and Case Studies

Several studies have focused on evaluating the biological activity of 3-amino-N-ethyl-N-methylbenzamide:

  • Antioxidant Evaluation : A study demonstrated that this compound effectively reduced oxidative stress markers in vitro, showcasing significant potential in therapeutic applications aimed at diseases linked to oxidative damage.
  • Antibacterial Testing : In a laboratory setting, 3-amino-N-ethyl-N-methylbenzamide was tested against various bacterial strains. Results indicated notable inhibition zones, suggesting efficacy against common pathogens.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-amino-N-ethyl-N-methylbenzamide, we can compare it with structurally similar compounds:

Compound NameStructure FeaturesAntioxidant ActivityAntibacterial Activity
3-amino-N-ethyl-N-methylbenzamideEthyl and methyl substituents on benzene ringModerateSignificant
3-amino-N-methylbenzamideMethyl group only at nitrogenLowModerate
2-amino-N-ethylbenzamideAmino group at second positionLowLow

This table illustrates how variations in structure influence the biological activities of these compounds.

The mechanisms underlying the biological activities of 3-amino-N-ethyl-N-methylbenzamide are still under investigation. The proposed mechanisms include:

  • Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals effectively.
  • Antibacterial Mechanism : Interaction with bacterial membranes may lead to structural changes that inhibit cell function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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